Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZXRQNVRDLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466109 | |
| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852468-51-0 | |
| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves several steps. One method includes the preparation of unprotected (2S,3S,6S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which is then converted to the hydrochloride salt . The reaction conditions typically involve the use of methanol to dissolve the reaction product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
OHCPCA-HCl undergoes oxidation primarily at its pyrrole ring or carboxylic acid moiety. Common oxidizing agents and conditions include:
Mechanistic Insights :
-
Oxidation of the pyrrole ring leads to ring-opening or polymerization, depending on the agent and pH.
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The carboxylic acid group can be decarboxylated under strong oxidative conditions.
Reduction Reactions
Reduction reactions target the bicyclic structure or functional groups:
Key Findings :
-
Catalytic hydrogenation selectively reduces double bonds in the cyclopentane ring without affecting the pyrrole nitrogen .
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Borohydride reduction generates secondary alcohols, useful in synthesizing chiral intermediates .
Substitution Reactions
The carboxylic acid and amine groups facilitate nucleophilic and electrophilic substitutions:
N-Substitution
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | Pyridine, 0–5°C | N-Benzoylated derivative | 70–75% | |
| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methylated bicyclic compound | 65–70% |
Esterification
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thionyl chloride | Reflux in methanol | Methyl ester hydrochloride | 85–90% | |
| Ethyl chloroformate | THF, 25°C | Ethyl ester with activated carboxylate | 75–80% |
Notable Observations :
-
Esterification improves solubility for pharmacological studies.
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N-substitution modifies biological activity, making derivatives relevant for drug discovery.
Hydrolysis Reactions
The hydrochloride salt undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux | Free carboxylic acid (OHCPCA) | 95% | |
| 2M NaOH, 80°C | Sodium salt of OHCPCA | 90% |
Applications :
-
Hydrolysis is critical for generating the free acid form for crystallography or further functionalization .
Comparative Reactivity
OHCPCA-HCl exhibits distinct reactivity compared to analogs:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| Pyrrole-2-carboxylic acid | Faster oxidation, lower thermal stability | Lacks fused cyclopentane ring |
| Cyclopentane carboxylic acid | No N-mediated substitutions | Absence of pyrrole nitrogen |
| (2R,3aR,6aR)-OHCPCA-HCl (stereoisomer) | Slower esterification kinetics | Stereochemical hindrance at C2 |
Scientific Research Applications
This compound is widely used in scientific research due to its role as a precursor in the synthesis of angiotensin converting enzyme inhibitors . It is also utilized in the study of various biochemical pathways and molecular interactions. In the field of medicine, Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is valuable for developing new therapeutic agents targeting cardiovascular diseases . Additionally, it finds applications in industrial research for the development of novel chemical processes and materials.
Mechanism of Action
The mechanism of action of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of angiotensin converting enzyme inhibitors, this compound binds to the active site of the enzyme, inhibiting its activity and thereby regulating blood pressure . The molecular pathways involved include the renin-angiotensin system, which plays a crucial role in cardiovascular homeostasis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
- CAS Numbers : 87269-86-1 (free acid form) , 87269-87-2 (benzyl ester hydrochloride)
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol
- Structural Features : A bicyclic system (cyclopenta[b]pyrrole) with a carboxylic acid group and a hydrochloride salt. The stereochemistry (2S,3aS,6aS) is critical for its biological relevance .
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and analogs:
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances water solubility compared to free carboxylic acids (e.g., octahydro-1H-indole-2-carboxylic acid) .
- Stability : Benzyl ester derivatives (CAS 87269-87-2) are sensitive to hydrolysis and require controlled storage (+5°C) .
Research Findings and Data
Biological Activity
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, a bicyclic compound, has garnered attention for its significant biological activities, particularly in pharmacology. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by a cyclopenta[b]pyrrole core, which contributes to its biological activity. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 191.66 g/mol. The presence of both carboxylic acid and hydrochloride functionalities enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.
Target Receptors
This compound primarily interacts with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This interaction suggests potential applications in treating neurological disorders such as anxiety and epilepsy.
Additionally, the compound serves as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors , which play a vital role in managing hypertension and heart failure. By inhibiting ACE, the compound promotes vasodilation , reduces fluid volume, and lowers blood pressure .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is likely well-absorbed when administered orally. It is distributed throughout the body, metabolized in the liver, and excreted via urine. Environmental factors such as diet (particularly sodium intake) can influence its efficacy .
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities:
- Neurological Effects : Studies indicate that this compound may enhance GABA receptor binding affinity, which could lead to improved therapeutic outcomes for conditions like anxiety and epilepsy.
- Cardiovascular Effects : In animal models, chronic administration has shown significant inhibition of ACE activity in the heart, leading to reduced blood pressure and improved cardiac function .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (E)-(-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | CHNO·HCl | Exhibits similar biological activities; may differ in stereochemistry. |
| (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | CHNO·HCl | Distinct stereochemical properties that influence biological activity. |
| (1S,3S,5S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid hydrochloride | CHNO·HCl | Related structure with potential applications in drug design; focuses on different receptor interactions. |
Case Studies
- Neurological Disorders : A study investigated the binding affinity of octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives to GABA receptors. Results indicated enhanced receptor binding compared to traditional anxiolytics, suggesting potential as a novel treatment for anxiety disorders.
- Hypertension Management : In spontaneously hypertensive rats treated with this compound, researchers observed a 55% inhibition of ACE activity after two weeks of treatment. This effect was significantly greater than that observed with standard ACE inhibitors at equivalent doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
